

Physical and chemical properties of 5-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Ethylpyridin-2-amine*

Cat. No.: *B025451*

[Get Quote](#)

An In-depth Technical Guide to 5-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridin-2-amine, also known as 2-Amino-5-ethylpyridine, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.^[1] Its structure, featuring both a nucleophilic amino group and a pyridine ring, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and spectral characterization.

Physical and Chemical Properties

5-Ethylpyridin-2-amine is a light yellow to brown liquid at room temperature.^[2] Its core physical and chemical properties are summarized below.

Physical Properties

The key physical properties of **5-Ethylpyridin-2-amine** are presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ N ₂	[1][2]
Molecular Weight	122.17 g/mol	[1][2]
Appearance	Light yellow to brown liquid	[2]
Boiling Point	90-92 °C (at 3 Torr)	[1][3]
Density (Predicted)	1.037 ± 0.06 g/cm ³	[1]
pKa (Predicted)	7.06 ± 0.13	[3]

Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[4] As the size of the hydrophobic alkyl portion of the molecule increases, water solubility tends to decrease.[4] Amines are generally soluble in organic solvents such as alcohols, benzene, and ether.[4]

Chemical Properties

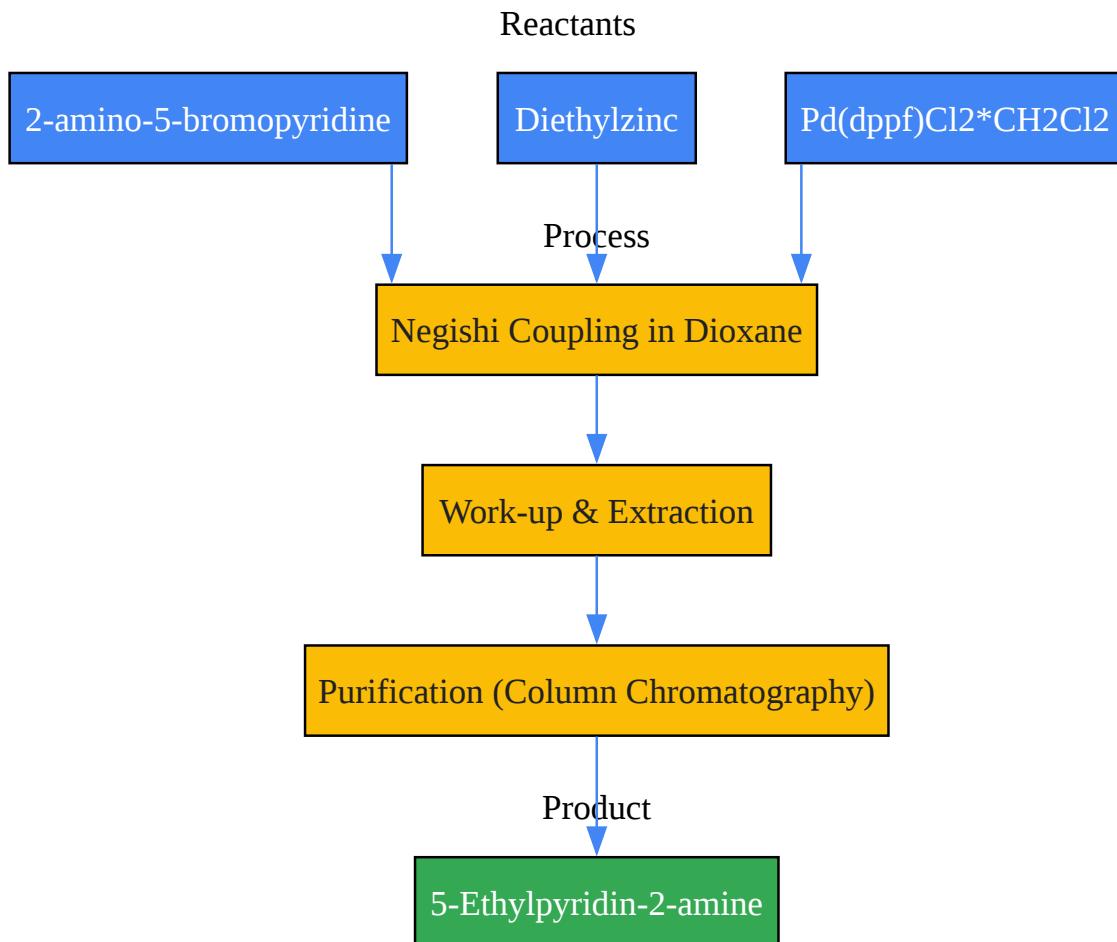
The chemical reactivity of **5-Ethylpyridin-2-amine** is dictated by the presence of the 2-amino group and the pyridine ring. The amino group is a primary aromatic amine, making it a good nucleophile and capable of undergoing reactions such as acylation, alkylation, and diazotization. The pyridine ring is a six-membered heteroaromatic system, and its electron-deficient nature influences the reactivity of the ring carbons.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of **5-Ethylpyridin-2-amine** involves a Negishi cross-coupling reaction.

This protocol describes the synthesis of **5-Ethylpyridin-2-amine** from 2-amino-5-bromopyridine and diethylzinc.


Materials:

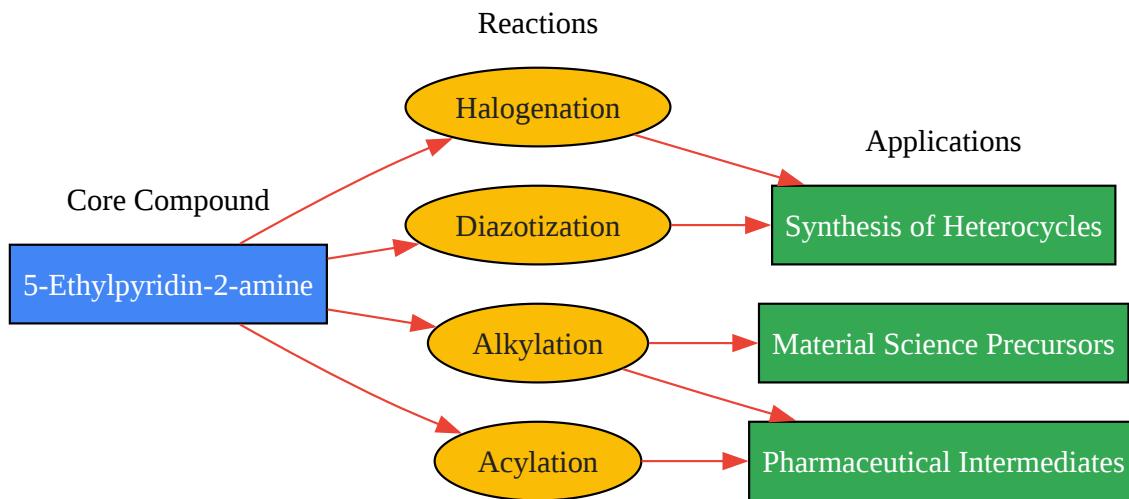
- 2-amino-5-bromopyridine

- Diethylzinc (1 M solution in hexane)
- Pd(dppf)Cl₂·CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct)
- Dioxane (degassed)
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate
- Ethyl acetate
- Heptane
- Methanol

Procedure:

- To a solution of 2-amino-5-bromopyridine (2.0 g, 11.6 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (225 mg, 0.28 mmol) in degassed dioxane (45 mL), slowly add diethylzinc (24 mL, 1 M hexane solution, 24 mmol) dropwise under an argon atmosphere.
- Stir the reaction mixture at room temperature for 2 hours.
- Heat the mixture to reflux for 3 hours.
- Continue stirring at room temperature for 70 hours under argon protection.
- Combine the organic phases and wash with a saturated aqueous sodium chloride solution (100 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography (eluting with ethyl acetate/heptane followed by methanol/ethyl acetate) to yield **5-Ethylpyridin-2-amine**.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **5-Ethylpyridin-2-amine**.

Reactivity and Applications

5-Ethylpyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds.^{[1][5]} The amino group can be readily functionalized to introduce different substituents, and the pyridine nitrogen can be quaternized or oxidized.

One notable application is its use as a starting material for the synthesis of 2-amino-5-bromopyridine.^[1] It also serves as a building block for more complex heterocyclic systems.

used in drug discovery.[\[5\]](#) The general reactivity of the aminopyridine scaffold is well-established in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Reactivity and applications of **5-Ethylpyridin-2-amine**.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **5-Ethylpyridin-2-amine** provides characteristic signals for the protons of the ethyl group and the pyridine ring.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Pyridine-H (s)	7.74	Singlet	-	[2]
Pyridine-H (dd)	7.25	Doublet of Doublets	-	[2]
Pyridine-H (d)	6.40	Doublet	-	[2]
-NH ₂ (br. s)	5.67	Broad Singlet	-	[2]
-CH ₂ - (q)	2.39	Quartet	-	[2]
-CH ₃ (t)	1.10	Triplet	-	[2]

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts for **5-Ethylpyridin-2-amine** are based on typical values for substituted pyridines.

Carbon	Predicted Chemical Shift (δ , ppm)
C=N	~158
C-NH ₂	~150
Aromatic C-H	110-140
Aromatic C-C ₂ H ₅	~130
-CH ₂ -	~25
-CH ₃	~15

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **5-Ethylpyridin-2-amine** is expected to show characteristic absorptions for the N-H and C-N bonds of the primary aromatic amine, as well as vibrations from the pyridine ring and the ethyl group.

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3400-3250	Two bands for primary amine
N-H Bend	1650-1580	Primary amine scissoring
C-N Stretch (aromatic)	1335-1250	Stretching vibration
C-H Stretch (sp ³)	2960-2850	Ethyl group C-H stretching
Aromatic C=C and C=N	1600-1450	Ring stretching vibrations

Mass Spectrometry (Predicted)

In mass spectrometry, **5-Ethylpyridin-2-amine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the pyridine ring. The molecular ion peak for a compound with an even number of nitrogen atoms will have an even mass-to-charge ratio.

Safety Information

5-Ethylpyridin-2-amine should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

- H302: Harmful if swallowed.[\[5\]](#)
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

5-Ethylpyridin-2-amine is a valuable and versatile chemical intermediate with applications in pharmaceutical synthesis and other areas of organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for the creation of more complex and functional molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-Amino-5-ethyl-pyridine | 19842-07-0 [chemicalbook.com]
- 3. 19842-07-0 CAS MSDS (2-Amino-5-ethyl-pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Ethylpyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025451#physical-and-chemical-properties-of-5-ethylpyridin-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com